

Preparation of Calcium Iodate from Iodic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodate*

Cat. No.: *B1581256*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of **calcium iodate** from iodic acid. It covers the fundamental chemical principles, detailed experimental protocols, quantitative data, and analytical methods for the synthesis and characterization of this important inorganic compound. **Calcium iodate** is a stable source of iodine and finds applications in various fields, including as a dough conditioner, a component in animal feed, and in the pharmaceutical industry for the manufacturing of antiseptics and disinfectants.^[1]

Chemical Principles

The synthesis of **calcium iodate** from iodic acid is primarily based on a neutralization reaction. Iodic acid (HIO_3), a strong acid, reacts with a calcium base, such as calcium carbonate (CaCO_3) or calcium hydroxide (Ca(OH)_2), to form **calcium iodate** ($\text{Ca}(\text{IO}_3)_2$) and water. **Calcium iodate** has limited solubility in water, which facilitates its separation from the reaction mixture by precipitation.

The balanced chemical equations for these reactions are as follows:

Reaction with Calcium Carbonate: $2\text{HIO}_3(\text{aq}) + \text{CaCO}_3(\text{s}) \rightarrow \text{Ca}(\text{IO}_3)_2(\text{s}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$ ^[1]

Reaction with Calcium Hydroxide: $2\text{HIO}_3(\text{aq}) + \text{Ca}(\text{OH})_2(\text{s}) \rightarrow \text{Ca}(\text{IO}_3)_2(\text{s}) + 2\text{H}_2\text{O}(\text{l})$

Quantitative Data

Physicochemical Properties of Calcium Iodate

Property	Value	Reference
Molecular Formula	$\text{Ca}(\text{IO}_3)_2$	
Molar Mass	389.88 g/mol	[2]
Appearance	White crystalline powder or colorless orthorhombic crystals	[1] [3]
Density	4.520 g/mL	[3]
Melting Point	540 °C (decomposes)	[2]
Purity (typical)	≥98%	

Solubility of Calcium Iodate in Water

The solubility of **calcium iodate** in water is temperature-dependent.

Temperature (°C)	Solubility (g/100 mL)	Reference
15	0.20	[2]
90	0.67	[2]

Experimental Protocols

The following protocols describe the laboratory-scale synthesis of **calcium iodate** from iodic acid using either calcium carbonate or calcium hydroxide.

Synthesis via Neutralization of Iodic Acid with Calcium Carbonate

Materials:

- Iodic acid (HIO_3)
- Calcium carbonate (CaCO_3), high purity

- Deionized water
- Standard laboratory glassware (beakers, flasks, graduated cylinders)
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- pH meter or pH indicator strips
- Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
- Drying oven

Procedure:

- Preparation of Iodic Acid Solution: Prepare a solution of iodic acid of a known concentration (e.g., 1 M) by dissolving the required amount of solid iodic acid in deionized water.
- Reaction:
 - Place a stoichiometric amount of high-purity calcium carbonate powder into a reaction vessel equipped with a magnetic stirrer.
 - Slowly add the iodic acid solution to the calcium carbonate suspension while stirring continuously. The addition should be gradual to control the effervescence of carbon dioxide.
 - After the complete addition of the acid, continue stirring the mixture for a defined period (e.g., 30 minutes) to ensure the reaction goes to completion.[\[4\]](#)
 - Monitor the pH of the reaction mixture. The final pH should be controlled to be in the range of 6-7 to ensure complete precipitation of **calcium iodate**.[\[4\]](#)
- Precipitation and Filtration:
 - Allow the precipitate of **calcium iodate** to settle.

- Separate the solid product by vacuum filtration using a Büchner funnel and appropriate filter paper.
- **Washing and Purification:**
 - Wash the filter cake with several portions of deionized water to remove any unreacted starting materials and soluble byproducts.
- **Drying:**
 - Carefully transfer the purified **calcium iodate** to a watch glass or drying dish.
 - Dry the product in a drying oven at a controlled temperature (e.g., 110 °C) until a constant weight is achieved.

Synthesis via Neutralization of Iodic Acid with Calcium Hydroxide

Materials:

- Iodic acid (HIO_3)
- Calcium hydroxide ($\text{Ca}(\text{OH})_2$), high purity
- Deionized water
- Similar laboratory equipment as in Protocol 3.1.

Procedure:

- **Preparation of Iodic Acid Solution:** Prepare a solution of iodic acid as described in Protocol 3.1.
- **Reaction:**
 - Prepare a suspension of calcium hydroxide in deionized water in a reaction vessel.

- Slowly add the iodic acid solution to the calcium hydroxide suspension with constant stirring. This is an exothermic reaction, and the temperature should be monitored and controlled if necessary.
- Continue stirring for a specified time after the addition is complete to ensure full neutralization.
- Adjust the final pH of the solution to 6-7.[\[4\]](#)
- Precipitation, Filtration, Washing, and Drying: Follow the same procedures for precipitation, filtration, washing, and drying as outlined in Protocol 3.1.

Analytical Methods for Product Characterization

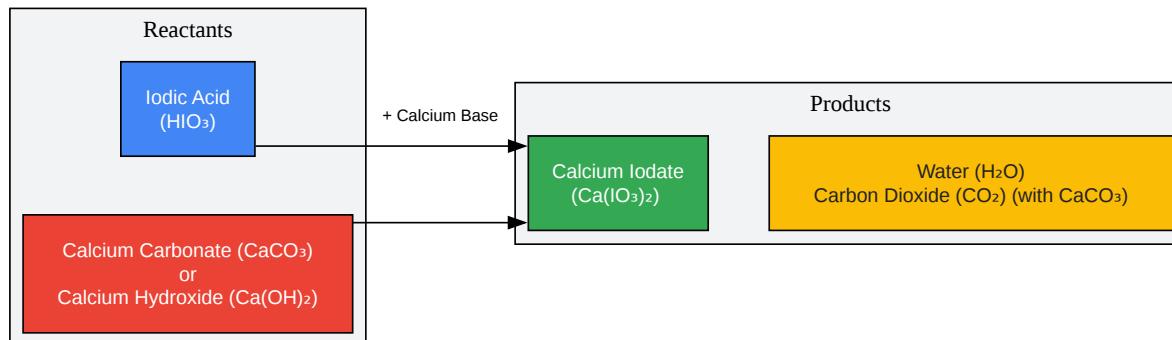
Purity Determination by Iodometric Titration

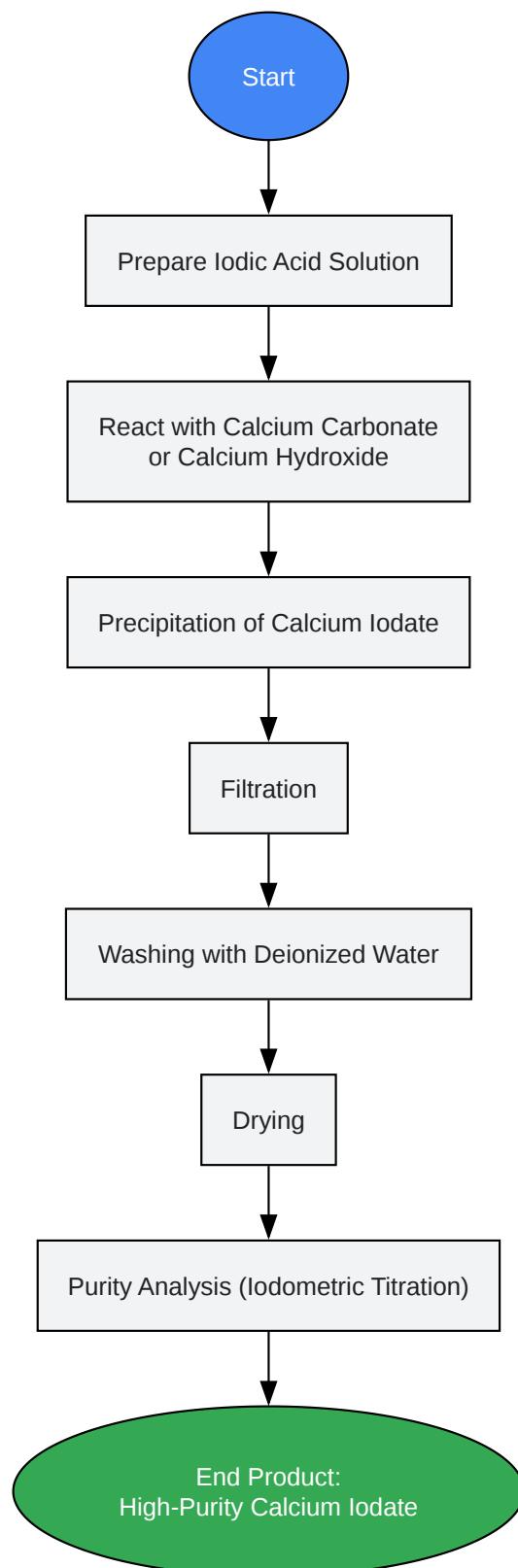
The purity of the synthesized **calcium iodate** can be determined by iodometric titration.

Principle: In an acidic solution, iodate ions (IO_3^-) react with an excess of iodide ions (I^-) to liberate iodine (I_2). The liberated iodine is then titrated with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution using starch as an indicator.

Reactions:

- $\text{IO}_3^-(\text{aq}) + 5\text{I}^-(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 3\text{I}_2(\text{aq}) + 3\text{H}_2\text{O}(\text{l})$
- $\text{I}_2(\text{aq}) + 2\text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow 2\text{I}^-(\text{aq}) + \text{S}_4\text{O}_6^{2-}(\text{aq})$


Procedure:


- Accurately weigh a sample of the dried **calcium iodate**.
- Dissolve the sample in deionized water. A small amount of a suitable acid (e.g., perchloric acid) may be required to aid dissolution.[\[1\]](#)
- Add an excess of potassium iodide (KI) solution to the **calcium iodate** solution.
- Acidify the mixture with a suitable acid (e.g., hydrochloric acid).

- Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes pale yellow.
- Add a few drops of starch indicator solution, which will turn the solution blue-black.
- Continue the titration until the blue color disappears, indicating the endpoint.
- The purity of the **calcium iodate** can be calculated from the volume and concentration of the sodium thiosulfate solution used.

Visualizations

Chemical Reaction Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 2. Calcium iodate | Cal2O6 | CID 24619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium Iodate [chembk.com]
- 4. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Preparation of Calcium Iodate from Iodic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581256#preparation-of-calcium-iodate-from-iodic-acid\]](https://www.benchchem.com/product/b1581256#preparation-of-calcium-iodate-from-iodic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com